molecular formula C25H30N6O2 B12638539 Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-

Cat. No.: B12638539
M. Wt: 446.5 g/mol
InChI Key: DRAPUDHCQNOIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-: is a complex organic compound featuring a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining stringent quality control .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: In biological research, Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide derivatives are studied for their potential as enzyme inhibitors or modulators of biological pathways. These studies can lead to the discovery of new therapeutic agents .

Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biological pathway .

Biological Activity

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a fused pyrrole and pyrazole ring system, which contributes to its unique chemical properties. The presence of various substituents enhances its biological activity and allows for interaction with specific molecular targets within cells.

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide primarily acts as an enzyme inhibitor. It binds to active sites on enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to significant therapeutic effects, particularly in the context of cancer and inflammatory diseases .

Biological Activities

1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds derived from this scaffold exhibited IC50 values indicating potent cytotoxic effects against A549 lung cancer cells (IC50 = 26 µM) and other cancer types .

2. Enzyme Inhibition
The compound demonstrates selective inhibition of specific kinases, including Aurora kinases, which are crucial in cell division and have been implicated in various cancers. The inhibition of these kinases can disrupt cancer cell proliferation and survival .

3. Anti-inflammatory Effects
Research indicates that derivatives of this compound can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases .

Case Studies

Several case studies illustrate the biological activity of Pyrrolo[3,4-c]pyrazole derivatives:

  • Study by Abadi et al. : Evaluated 1,3,4-trisubstituted pyrazole derivatives for cytotoxic potential against various cancer cell lines, with promising results indicating significant growth inhibition .
  • Research by Zheng et al. : Developed pyrazole-linked benzimidazole derivatives that were assessed for anticancer activity against multiple cell lines, demonstrating effective kinase inhibition .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Pyrazolo[3,4-b]pyridineFused pyridine and pyrazole ringsDifferent nitrogen positioning affects reactivity
Pyrazolo[3,4-d]pyrimidineContains an additional nitrogen atomAlters electronic properties and biological activity
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineMore complex ring systemOffers distinct pharmacological profiles

The unique structural features of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide contribute to its distinct electronic properties and reactivity compared to similar compounds. This uniqueness enhances its potential therapeutic applications.

Properties

Molecular Formula

C25H30N6O2

Molecular Weight

446.5 g/mol

IUPAC Name

3-benzamido-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide

InChI

InChI=1S/C25H30N6O2/c1-25(2)21-19(22(29-28-21)27-23(32)18-13-9-6-10-14-18)15-31(25)24(33)26-20(16-30(3)4)17-11-7-5-8-12-17/h5-14,20H,15-16H2,1-4H3,(H,26,33)(H2,27,28,29,32)

InChI Key

DRAPUDHCQNOIEX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.